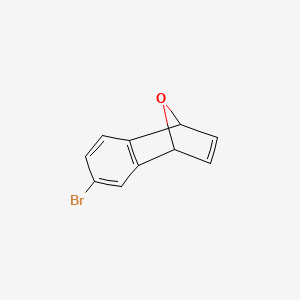

6-Bromo-1,4-dihydro-1,4-epoxynaphthalene

Description

Contextualization of the 1,4-Dihydro-1,4-epoxynaphthalene Scaffold

The core structure of the compound in focus is the 1,4-dihydro-1,4-epoxynaphthalene scaffold. This bicyclic ether is formally a Diels-Alder adduct of furan (B31954) and benzyne (B1209423). The parent compound, 1,4-dihydro-1,4-epoxynaphthalene, is a white to almost white crystalline solid. chemeo.com Its strained oxabicyclo[2.2.1]heptene ring system imparts significant reactivity, making it a useful precursor in various chemical transformations. cymitquimica.com

The presence of the epoxide bridge across the naphthalene (B1677914) system introduces a bent geometry, which is a departure from the planarity of naphthalene itself. This structural feature is key to its chemical behavior, particularly in reactions that involve the opening of the epoxide ring or alterations to the aromatic system. cymitquimica.com

Below is a table summarizing some key properties of the parent scaffold, 1,4-dihydro-1,4-epoxynaphthalene.

| Property | Value |

| CAS Number | 573-57-9 |

| Molecular Formula | C₁₀H₈O |

| Molecular Weight | 144.17 g/mol |

| Appearance | White to Almost white powder to crystal |

| Melting Point | 54-56 °C |

| Synonyms | 1,4-Epoxy-1,4-dihydronaphthalene, 7-Oxabenzonorbornadiene |

Note: Data for the parent scaffold is presented due to the limited availability of specific experimental data for the 6-bromo derivative.

Significance of Halogenated Derivatives in Advanced Organic Synthesis

Halogenated organic compounds, particularly those containing bromine, are of paramount importance in modern organic synthesis. The introduction of a halogen atom onto an aromatic ring, such as in the case of 6-Bromo-1,4-dihydro-1,4-epoxynaphthalene, serves several critical functions.

Halogen atoms are excellent leaving groups in a variety of cross-coupling reactions, including Suzuki, Stille, and Heck reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the aromatic scaffold, enabling the construction of complex molecular architectures. The bromine substituent on the 6-position of the 1,4-dihydro-1,4-epoxynaphthalene scaffold provides a reactive handle for such transformations.

Furthermore, halogenation can significantly influence the electronic properties of a molecule. The electron-withdrawing nature of bromine can affect the reactivity of the aromatic ring and other functional groups within the molecule. This modulation of electronic properties is a key strategy in the design of new materials and biologically active compounds.

The presence of a bromine atom can also introduce specific steric and electronic interactions that can be exploited in supramolecular chemistry and materials science. For instance, halogen bonding is a recognized non-covalent interaction that can direct the self-assembly of molecules in the solid state.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-6-1-2-7-8(5-6)10-4-3-9(7)12-10/h1-5,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVGKYBQKBHYEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2C3=C(C1O2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80785247 | |

| Record name | 6-Bromo-1,4-dihydro-1,4-epoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80785247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477907-60-1 | |

| Record name | 6-Bromo-1,4-dihydro-1,4-epoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80785247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 6 Bromo 1,4 Dihydro 1,4 Epoxynaphthalene and Analogs

Pericyclic Reactions: Diels-Alder Cycloadditions

The [4+2] Diels-Alder cycloaddition is a cornerstone of synthetic organic chemistry for constructing six-membered rings. wikipedia.org The unique strained double bond within the bicyclo[2.2.1]heptane skeleton of 6-bromo-1,4-dihydro-1,4-epoxynaphthalene and its analogs makes them potent dienophiles in these reactions. The reactivity of this system is influenced by both the inherent strain of the double bond and the electronic nature of substituents on the aromatic ring.

Mechanism and Stereoselectivity in Cycloaddition Adduct Formation

The Diels-Alder reaction is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. youtube.com This mechanism has significant implications for the stereochemistry of the resulting cycloadducts.

In the Diels-Alder reaction, the approach of the diene to the dienophile can result in two distinct diastereomeric products: endo and exo. masterorganicchemistry.com The endo product is generally favored due to secondary orbital interactions, a stabilizing interaction between the developing pi-system of the diene and the unsaturated substituents on the dienophile in the transition state. masterorganicchemistry.com However, the exo product is often the more thermodynamically stable isomer due to reduced steric hindrance. masterorganicchemistry.com

For dienophiles like 1,4-dihydro-1,4-epoxynaphthalene and its derivatives, cycloaddition reactions typically exhibit high exo selectivity. researchgate.net This preference is attributed to the steric hindrance presented by the epoxy bridge, which disfavors the endo approach of the diene. Reagents such as dienes and bromine tend to attack from the exo face because the electron density is higher on this face. researchgate.net However, if the exo pathway is sterically blocked by substituents, products resulting from an endo approach can be obtained. researchgate.net

The balance between steric and electronic factors is crucial in determining the endo/exo ratio. nih.gov While many Diels-Alder reactions show a high intrinsic preference for the endo adduct, this is not a universal rule. nih.govresearchgate.net In some cases, kinetic endo:exo ratios close to 1:1 are observed, challenging the traditional view of innate endo-selectivity and highlighting the significant role that steric and electronic effects play in the transition states. nih.gov The stereoselectivity can also be influenced by the reaction conditions, such as the use of Lewis acid catalysts, which can enhance the preference for the endo product. masterorganicchemistry.com

When both the diene and the dienophile are unsymmetrical, the Diels-Alder reaction can yield different constitutional isomers, a phenomenon known as regioselectivity. masterorganicchemistry.com The outcome is largely governed by the electronic properties of the substituents on both reacting partners. The alignment of the diene and dienophile in the transition state seeks to match the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. youtube.com

In reactions involving analogs of this compound, the regioselectivity can be pronounced. For instance, the cycloaddition of 6,7-dehydrobenzofuran (a related aryne) with 2-substituted furans demonstrates high regioselectivity. It is observed that electron-donating groups on the furan (B31954) favor the formation of the more sterically crowded "ortho" product, whereas electron-withdrawing groups lead to the opposite "meta" regioisomer. nih.gov This outcome is rationalized by the polarized nature of the aryne intermediate, which imparts significant electrophilic character to one of the carbons involved in the initial bond formation. nih.gov This principle of matching orbital coefficients and charge distributions to favor specific regioisomers—often the "ortho" and "para" products over the "meta"—is a general feature of Diels-Alder reactions. masterorganicchemistry.com

Reactions with Carbon-Based Dienophiles

The strained double bond in this compound makes it an excellent dienophile for reactions with various carbon-based dienes, leading to the formation of complex polycyclic structures.

Acenes, such as anthracene (B1667546), can function as dienes in Diels-Alder reactions, though their aromaticity can reduce their reactivity compared to non-aromatic dienes. mnstate.edu The reaction of 1,4-dihydro-1,4-epoxynaphthalene and its analogs with acenes provides a powerful method for constructing highly condensed aromatic ring systems. For example, isobenzofurans (which share a core structure with the epoxynaphthalene system) can undergo successive [4+2] cycloadditions with dienophiles like benzynes or epoxynaphthalenes themselves to build complex polycycles. researchgate.net Mechanochemical methods have also been employed for the Diels-Alder reaction between diarylisonaphthofurans and epoxynaphthalene, demonstrating a solid-state route to these intricate structures. researchgate.netresearchgate.net

The table below summarizes a representative Diels-Alder reaction involving an acene.

Table 1: Example of a Diels-Alder reaction with an acene diene. mnstate.edu

The reaction of 1,4-dihydro-1,4-epoxynaphthalene with the unsaturated hydrocarbon cyclooctatetraene (B1213319) is a complex process that yields multiple products. When heated at 130±5°C for 14 days, the reaction produces a mixture of at least four different adducts. researchgate.net The formation of these products involves not only the initial Diels-Alder cycloaddition but also subsequent intramolecular rearrangements. One of the primary adducts is observed to undergo a Cope rearrangement, a thermally induced wikipedia.orgwikipedia.org-sigmatropic rearrangement, which was studied by NMR spectroscopy over a wide temperature range. researchgate.net

The table below details the products formed from the reaction of 1,4-dihydro-1,4-epoxynaphthalene with cyclooctatetraene.

Table 2: Products from the reaction of 1,4-dihydro-1,4-epoxynaphthalene with cyclooctatetraene. researchgate.net

Table of Mentioned Compounds

Transformations Involving Isobenzofuran (B1246724) and Derivatives

The generation of isobenzofuran intermediates from 1,4-dihydro-1,4-epoxynaphthalene derivatives is a transformation that is not extensively documented in readily available scientific literature. While isobenzofurans are highly reactive dienes valuable in Diels-Alder reactions for the synthesis of complex polycyclic aromatic compounds, their generation typically proceeds through established methods such as the 1,4-elimination from appropriate precursors, retro-Diels-Alder reactions, or the oxidation of phthalans.

Specifically, the transformation of this compound into a bromo-substituted isobenzofuran is not a commonly reported synthetic route. The stability of the 1,4-epoxy bridge in this system suggests that a retro-Diels-Alder reaction to extrude ethylene (B1197577) and form the corresponding isobenzofuran would require significant energy input, and other synthetic pathways are generally favored for the generation of isobenzofuran and its derivatives.

Reactions with Heteroatom-Containing Dienophiles and Dipolar Compounds

The double bond of this compound serves as a dienophile in cycloaddition reactions. Its reactivity is influenced by the electronic and steric effects of the bromo substituent and the strained nature of the bicyclic system.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful method for the synthesis of five-membered heterocyclic rings. This reaction involves the [3+2] cycloaddition of a 1,3-dipole to a dipolarophile, such as the alkene moiety in this compound. A variety of 1,3-dipoles, including azides, nitrile oxides, and nitrones, can be employed in these reactions.

While the parent compound, 1,4-dihydro-1,4-epoxynaphthalene, is known to participate in such reactions, specific studies detailing the 1,3-dipolar cycloaddition reactions of the 6-bromo derivative are not prevalent in the reviewed literature. However, based on the general reactivity of similar systems, it is anticipated that this compound would react with 1,3-dipoles to yield the corresponding cycloadducts. The regioselectivity and stereoselectivity of such reactions would be governed by the frontier molecular orbital interactions between the dipole and the dipolarophile, as well as steric hindrance from the epoxy bridge. The electron-withdrawing nature of the bromine atom could also influence the reaction rate and regiochemistry.

Reactions with Tropone (B1200060) and Tropolone (B20159)

Tropone and its hydroxylated derivative, tropolone, are seven-membered non-benzenoid aromatic compounds that can participate in cycloaddition reactions, acting as either a diene or a dienophile. In their reactions with dienophiles, they typically undergo [4+2] or [6+4] cycloadditions.

Specific investigations into the reaction of this compound with tropone or tropolone are not extensively reported. However, the reaction between the parent 1,4-dihydro-1,4-epoxynaphthalene and tropone has been studied. This reaction yields [4+2] cycloadducts, where the epoxynaphthalene acts as the dienophile. It is expected that the 6-bromo derivative would exhibit similar reactivity, affording the corresponding bromo-substituted cycloadducts. The presence of the bromine atom may affect the reaction's kinetics and the stability of the resulting products.

Ring-Opening and Rearrangement Processes

The strained bicyclic framework of this compound and its adducts makes them susceptible to various ring-opening and rearrangement reactions, often promoted by heat or acid catalysis.

Cope Rearrangement in Epoxynaphthalene Adducts

The Cope rearrangement is a thermally induced pericyclic reaction involving the reorganization of a 1,5-diene. Adducts derived from 1,4-dihydro-1,4-epoxynaphthalene can be designed to undergo this rearrangement. For instance, the cycloaddition adduct of 1,4-dihydro-1,4-epoxynaphthalene with cyclooctatetraene has been shown to undergo a degenerate Cope rearrangement. researchgate.net

Table 1: Activation Parameters for the Degenerate Cope Rearrangement of an Adduct of 1,4-dihydro-1,4-epoxynaphthalene

| Parameter | Value |

| ΔH‡ (kcal/mol) | 10.2 ± 0.3 |

| ΔS‡ (cal/mol·K) | -13.6 ± 1.2 |

| ΔG‡ (kcal/mol at 298 K) | 14.3 |

Data derived from a study on an adduct of the parent 1,4-dihydro-1,4-epoxynaphthalene. researchgate.net

Acid-Promoted Aromatization Reactions

The epoxy bridge in 1,4-dihydro-1,4-epoxynaphthalene and its derivatives is susceptible to acid-catalyzed ring opening. This process typically involves protonation of the oxygen atom, followed by cleavage of a carbon-oxygen bond to generate a carbocation. Subsequent elimination of water and aromatization leads to the formation of a naphthalene (B1677914) derivative.

Deoxygenation Pathways to Arenes and Barrelenes

The deoxygenation of 7-oxabicyclo[2.2.1]hepta-2,5-diene systems, the parent structure of this compound, provides a direct route to substituted aromatic compounds. While specific studies on the deoxygenation of the 6-bromo derivative are not extensively detailed in the available literature, the reactivity of analogous compounds offers significant insight into the expected pathways.

One established method for the deoxygenation of 7-oxabicyclo[2.2.1]hepta-2,5-diene systems to produce substituted benzenes involves the use of a combination of titanium tetrachloride and lithium aluminum hydride. This powerful reducing system is effective in cleaving the oxygen bridge to yield the corresponding aromatic compound. It is anticipated that this compound would undergo a similar transformation to yield 2-bromonaphthalene.

Furthermore, rhenium-catalyzed deoxygenative aromatization has been demonstrated for various 7-oxabicyclo[2.2.1]hepta-2,5-diene derivatives. This method proceeds under neutral conditions and is compatible with a range of functional groups. The application of such a catalytic system to this compound would be expected to produce 2-bromonaphthalene.

The formation of barrelenes from these systems is a more complex transformation that typically involves multi-step synthetic sequences. While not a direct deoxygenation pathway, the 7-oxabicyclo[2.2.1]hepta-2,5-diene framework can be a precursor to benzobarrelene derivatives. However, specific methodologies for the conversion of this compound to a brominated barrelene are not well-documented.

Halogen-Specific Transformations

The bromine atom on the aromatic ring of this compound is a key functional group that directs the compound's reactivity in a number of transformations.

Photoinitiated nucleophilic substitution reactions of anti-7-bromobenzonorbornadiene have been investigated with various nucleophiles in liquid ammonia. rsc.org These reactions proceed via an electron transfer mechanism and result in the substitution of the bromine atom.

For instance, the reaction with the trimethylstannyl anion (Me₃Sn⁻) and the diphenylphosphide anion (Ph₂P⁻) have been shown to provide good yields of the corresponding substitution products. rsc.org These transformations highlight the susceptibility of the C-Br bond to nucleophilic attack under specific reaction conditions.

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Me₃Sn⁻ | anti-7-(trimethylstannyl)benzonorbornadiene | Good |

| Ph₂P⁻ | anti-7-(diphenylphosphino)benzonorbornadiene | Good |

The presence and position of the bromine atom on the aromatic ring can significantly influence the reactivity and selectivity of various transformations involving the 7-oxabicyclo[2.2.1]hepta-2,5-diene framework. In reactions such as Diels-Alder cycloadditions or transition metal-catalyzed ring-opening reactions, the electronic and steric effects of the bromine substituent can play a crucial role.

For example, in transition metal-catalyzed C-H activation and subsequent functionalization, the bromine atom can act as a directing group or a site for subsequent cross-coupling reactions. The electron-withdrawing nature of bromine can also influence the electron density of the aromatic ring, thereby affecting the rates and regioselectivity of electrophilic aromatic substitution reactions on the naphthalene system that would be formed after deoxygenation.

In the context of nucleophilic substitution, the position of the bromine atom is critical. In this compound, the bromine is at a position analogous to the 2-position of a naphthalene ring. This positioning influences the stability of potential intermediates in nucleophilic aromatic substitution reactions, should they proceed through a classic SₙAr mechanism after aromatization.

Advanced Synthetic Applications and Material Science Relevance

Construction of Polycyclic Aromatic Hydrocarbons (PAHs) and Iptycenes

6-Bromo-1,4-dihydro-1,4-epoxynaphthalene serves as a key building block in the synthesis of intricate three-dimensional aromatic structures like iptycenes and as a precursor for extended polycyclic aromatic systems.

Iptycenes are a class of polycyclic aromatic hydrocarbons with a distinctive three-dimensional structure, composed of multiple aromatic planes fused to a bicyclo[2.2.2]octatriene core. This rigid framework imparts unique properties, making them attractive for applications in materials science, supramolecular chemistry, and host-guest chemistry. The synthesis of iptycenes often relies on the Diels-Alder reaction between an aryne and an anthracene (B1667546) derivative.

While direct literature examples detailing the use of this compound in iptycene synthesis are not prevalent, the closely related compound, 6,7-Dibromo-1,4-dihydro-1,4-epoxynaphthalene, is a known building block for iptycenes. mdpi.com The general strategy involves the generation of a benzyne (B1209423) intermediate which then undergoes a [4+2] cycloaddition with an appropriate diene.

In a hypothetical application, this compound could be envisioned to react with a potent diene, such as a substituted anthracene, in the presence of a strong base to generate an aryne in situ. The subsequent Diels-Alder reaction would lead to the formation of a triptycene (B166850) derivative, which is the parent structure of the iptycene family. The bromine atom on the iptycene scaffold would then be available for further functionalization, allowing for the construction of more complex, tailor-made supramolecular structures.

Table 1: Key Intermediates in a Hypothetical Iptycene Synthesis

| Intermediate | Structure | Role |

| This compound | C₁₀H₇BrO | Aryne Precursor |

| Substituted Anthracene | C₁₄H₉R | Diene |

| Bromo-triptycene derivative | C₂₄H₁₅BrR | Functionalized Iptycene Core |

Triarenobarrelenes are another class of three-dimensional molecules with a barrel-like shape, constructed from three arene units. The synthesis of these compounds often involves multiple Diels-Alder reactions. This compound can serve as a dienophile in such reactions. For instance, its reaction with a suitable diene could form the initial bicyclic framework, which can then be further elaborated to construct the triarenobarrelene structure.

Extended acenes, which are linear polycyclic aromatic hydrocarbons, are of significant interest for their electronic properties and potential applications in organic electronics. While direct routes from this compound to extended acenes are not commonly reported, its derivatives could potentially be used in precursor synthesis. For example, the bicyclic ring system could be opened and aromatized to form a substituted naphthalene (B1677914) core, which could then be used in further annulation reactions to build up the acene backbone.

Role in Polymer Chemistry

The strained double bond in this compound makes it a candidate monomer for ring-opening metathesis polymerization (ROMP), a powerful technique for the synthesis of polymers with well-defined structures and functionalities.

ROMP is a chain-growth polymerization process catalyzed by transition metal complexes, typically containing ruthenium or tungsten. The driving force for the polymerization is the relief of ring strain in the cyclic monomer. The strained bicyclic system of this compound makes it a suitable candidate for this type of polymerization.

While specific examples of the ROMP of this compound are not extensively documented, the polymerization of similar strained bicyclic olefins is well-established. The resulting polymer would be expected to have a repeating unit containing a substituted phenylene ring and a bromo functionality, which could be exploited for post-polymerization modification.

Table 2: Potential Polymer Structure from ROMP

| Monomer | Polymer Repeating Unit | Potential Properties |

| This compound | -(C₁₀H₆BrO)- | Functionalizable, potentially high thermal stability |

The incorporation of the rigid and bulky this compound unit into a polymer backbone can lead to materials with enhanced thermal stability, high glass transition temperatures, and specific mechanical properties. The bromine atom also provides a handle for introducing flame-retardant properties or for cross-linking the polymer chains to create robust networks. These characteristics are desirable for high-performance materials used in demanding applications such as in the aerospace and electronics industries.

Synthesis of Complex Heterocyclic Scaffolds

Beyond its use in constructing carbocyclic systems, this compound can also be a precursor for the synthesis of complex heterocyclic scaffolds. The oxygen bridge in the molecule is a key feature that can be manipulated to introduce heteroatoms into the final structure.

Formation of Oxygen-Bridged Spirooxindoles via Multicomponent Reactions

A significant application of the 1,4-dihydro-1,4-epoxynaphthalene scaffold, which includes the 6-bromo derivative, is in the synthesis of oxygen-bridged spirooxindoles. These complex heterocyclic compounds are efficiently assembled through a microwave-promoted three-component reaction. researchgate.netnih.gov This process involves the [3+2] cycloaddition of an azomethine ylide, generated in situ from an isatin (B1672199) and an α-amino acid, with the epoxynaphthalene dipolarophile. researchgate.net

This methodology is valued for its high efficiency and adherence to green chemistry principles, often proceeding under catalyst-free conditions in environmentally benign solvents like methanol. researchgate.netnih.gov The reaction is rapid, typically completing within 15 minutes under microwave irradiation, and produces good to excellent yields of the desired spirooxindole product as a single diastereomer. researchgate.net

The versatility of this reaction has been demonstrated with a range of substrates. Isatins bearing either electron-donating or electron-withdrawing groups are well-tolerated. researchgate.net For instance, the use of 4-bromoisatin (B1231351) in the reaction, while resulting in a slightly lower yield potentially due to steric hindrance, demonstrates that halogenated precursors are compatible with this synthetic route, underscoring its broad utility. researchgate.net The resulting oxygen-bridged spirooxindoles are considered promising scaffolds for drug discovery. nih.gov

| Isatin Reactant | α-Amino Acid | Dipolarophile | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Isatin | Proline | 1,4-dihydro-1,4-epoxynaphthalene | MeOH, 70°C, 15 min (Microwave) | 40% | researchgate.net |

| 4-Bromoisatin | Proline | 1,4-dihydro-1,4-epoxynaphthalene | MeOH, 70°C, 15 min (Microwave) | 33% | researchgate.net |

| 5-Fluoroisatin | Proline | 1,4-dihydro-1,4-epoxynaphthalene | MeOH, 70°C, 15 min (Microwave) | 89% | researchgate.net |

General Utility in Building Structurally Diverse Molecular Architectures

The 1,4-epoxynaphthalene (B14758370) framework is a fundamental building block for creating a wide array of complex molecular structures. Its strained double bond readily participates in cycloaddition reactions, serving as a key step in the synthesis of elaborate polycyclic systems. For example, it can react with dienophiles like cyclooctatetraene (B1213319) to form intricate adducts through [4+2] cycloadditions, which can sometimes be followed by further rearrangements like the Cope rearrangement to yield even more complex products. nih.gov

Furthermore, derivatives such as 6,7-Dibromo-1,4-dihydro-1,4-epoxynaphthalene are explicitly identified as building blocks for the synthesis of Iptycenes. Iptycenes are a class of aromatic compounds with rigid, three-dimensional structures, making them important in host-guest chemistry and materials science.

The development of new methodologies for the elaboration of bridged bicyclic structures is of high value for the discovery of pharmaceutical agents. Transition-metal catalyzed reactions, for instance, can functionalize these frameworks to create novel 1,2-disubstituted products, further expanding the molecular diversity achievable from this scaffold.

Enantioselective Transformations

The 1,4-dihydro-1,4-epoxynaphthalene core is inherently chiral due to the geometry of the oxygen bridge. This chirality can be leveraged in asymmetric synthesis to produce enantiomerically pure or enriched compounds, which is crucial for applications in pharmacology and materials with specific optical properties.

Kinetic Resolution in Chiral Epoxynaphthalene Systems

Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral molecules into its individual enantiomers. This process relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing for its separation from the slower-reacting enantiomer.

While specific studies detailing the kinetic resolution of this compound are not extensively documented, the principle is broadly applicable to chiral bridged bicyclic systems. For example, biocatalyzed asymmetric reduction of ketones in bridged bicyclic frameworks is a well-established method for producing chiral alcohols via kinetic resolution. researchgate.net Similarly, chiral catalysts have been developed for the kinetic resolution of other complex chiral molecules, such as 4-hydroxy[2.2]paracyclophane, through enantioselective acylation. beilstein-journals.org

In the context of chiral epoxynaphthalene systems, a kinetic resolution protocol would involve reacting the racemic mixture with a chiral reagent or catalyst. This would lead to the preferential transformation of one enantiomer into a new product, which could then be separated from the unreacted, and now enantioenriched, starting material. The success of such a resolution depends on finding a suitable chiral catalyst that can effectively discriminate between the two enantiomers of the epoxynaphthalene substrate, a key challenge in asymmetric catalysis.

| Compound Name |

|---|

| This compound |

| 1,4-dihydro-1,4-epoxynaphthalene |

| Isatin |

| 4-Bromoisatin |

| 5-Fluoroisatin |

| Proline |

| Cyclooctatetraene |

| 6,7-Dibromo-1,4-dihydro-1,4-epoxynaphthalene |

| 4-hydroxy[2.2]paracyclophane |

Computational and Theoretical Investigations

Electronic Structure and Reactivity Predictions

Theoretical predictions of electronic structure are fundamental to understanding a molecule's stability, reactivity, and spectroscopic characteristics. For 6-Bromo-1,4-dihydro-1,4-epoxynaphthalene, these investigations shed light on how the bromine substituent and the strained bicyclic framework influence its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for accurately predicting the geometric and electronic properties of organic molecules. arxiv.orgnih.gov For this compound, DFT calculations are employed to determine its most stable three-dimensional structure (geometry optimization) and its thermodynamic stability.

Geometry optimization is typically performed using functionals like B3LYP in combination with basis sets such as 6-31G(d) or larger. arxiv.orgresearchgate.net These calculations yield key structural parameters, including bond lengths, bond angles, and dihedral angles. The presence of the bulky bromine atom and the bridging epoxy group creates significant strain in the molecule, which is accurately quantified by these computational models. The calculations would confirm the characteristic boat-like conformation of the six-membered ring.

Once the optimized geometry is found, its electronic energy can be calculated with high accuracy. This data is crucial for comparing the relative stability of different isomers and for calculating the thermodynamics of potential reactions.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C1-O Bond Length | Bond distance between the bridgehead carbon and the epoxy oxygen | ~1.45 Å |

| C4-O Bond Length | Bond distance between the bridgehead carbon and the epoxy oxygen | ~1.45 Å |

| C2=C3 Bond Length | Bond distance of the double bond in the bicyclic system | ~1.34 Å |

| C1-C9-C4 Angle | The angle of the bridging epoxy group | ~94° |

Computational methods are invaluable for predicting spectroscopic data, which aids in the characterization of synthesized compounds. For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. github.ionih.gov

NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Specific functionals, such as WP04, have been developed to provide highly accurate predictions of proton chemical shifts. github.io These predictions are crucial for assigning signals in experimental spectra and confirming the compound's structure.

Due to its rigid, bridged structure, this compound has limited conformational flexibility. nih.govnih.govresearchgate.net Computational analysis primarily focuses on the subtle puckering of the rings. A potential energy surface scan can identify the global minimum energy conformation and any nearby local minima, confirming the most stable arrangement of the molecule. rsc.org

Elucidation of Reaction Mechanisms

Understanding how a molecule reacts is a central goal of chemistry. Computational studies can map out entire reaction pathways, providing detailed insights into the transition states and intermediates that govern a chemical transformation.

The 1,4-dihydro-1,4-epoxynaphthalene scaffold is formed via a Diels-Alder reaction between furan (B31954) and benzyne (B1209423). Consequently, its primary thermal reaction is the reverse process, a retro-Diels-Alder reaction, which would yield furan and a 4-bromobenzyne intermediate. researchgate.netmasterorganicchemistry.com

Computational chemists can model this reaction by locating the high-energy transition state structure that connects the reactant to the products. nih.govdoaj.org Methods such as synchronous transit-guided quasi-newton (STQN) are used to find this critical point on the potential energy surface. Frequency calculations are then performed to verify that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the breaking of the C-C and C-O bonds.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 (Reference) |

| Transition State | Structure where bonds are partially broken/formed | +35 to +45 |

| Products | Furan + 4-Bromobenzyne | +20 to +30 |

The stereochemistry of this compound is established during its synthesis via the Diels-Alder cycloaddition. The reaction is a syn addition, meaning both new sigma bonds form on the same face of the furan ring, resulting in the characteristic bridged structure. The primary stereochemical question is the preference for endo versus exo addition of the dienophile.

Computational analysis of the transition states for both the endo and exo pathways can explain the experimentally observed stereoselectivity. rsc.org By comparing the activation energies of the two competing transition states, chemists can predict which diastereomer will be the major product. The lower energy transition state corresponds to the faster-forming product. These analyses often involve examining steric hindrance and secondary orbital interactions, which typically favor the formation of the endo adduct in Diels-Alder reactions. rsc.org Aromaticity can also play a key role in influencing the energy barriers of these reactions. rsc.orgresearchgate.net

Computational Design and Screening of Novel Epoxynaphthalene Derivatives

The this compound scaffold can serve as a starting point for the design of new molecules with potential applications in medicinal chemistry or materials science. ijpsjournal.com Computational techniques are central to this process, enabling the rapid evaluation of many potential derivatives in silico. ijpsjournal.comijpsjournal.com

This process, known as virtual screening, begins with a large library of virtual compounds created by adding different functional groups to the parent scaffold. nih.gov These virtual molecules are then computationally evaluated for properties of interest. For drug design, a common technique is molecular docking, where the derivatives are computationally "placed" into the binding site of a target protein (like an enzyme) to predict their binding affinity. jddtonline.inforesearchgate.net Derivatives with high predicted binding scores are prioritized for synthesis and experimental testing. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) models can also be developed. civilica.comekb.eg These are statistical models that correlate a molecule's structural features (descriptors) with its biological activity. Once a reliable QSAR model is built, it can be used to predict the activity of new, unsynthesized epoxynaphthalene derivatives, further guiding the design of more potent compounds. mdpi.comnih.govits.ac.id

Structure Reactivity Relationships in Brominated Epoxynaphthalenes

Impact of Bromine Substitution on Diels-Alder Reactivity and Regioselectivity

The Diels-Alder reaction is a powerful tool for forming six-membered rings, and its efficiency is governed by the electronic properties of the diene and dienophile. In the case of 6-Bromo-1,4-dihydro-1,4-epoxynaphthalene, the bridged bicyclic system acts as the dienophile, reacting with a conjugated diene. The bromine substituent on the aromatic ring is expected to influence this reactivity.

The regioselectivity of a Diels-Alder reaction, which dictates the constitutional isomers formed when both the diene and dienophile are unsymmetrical, is largely controlled by the electronic distribution within the reacting molecules. chemistrysteps.commasterorganicchemistry.com The general principle is that the most electron-rich carbon of the diene will preferentially bond with the most electron-deficient carbon of the dienophile. masterorganicchemistry.com The placement of the bromine atom at the 6-position of the epoxynaphthalene core alters the electron density of the dienophilic double bond, thereby directing the incoming diene to a specific orientation. This follows the "ortho-para rule" observed in many Diels-Alder reactions, which helps predict the major product. wikipedia.org

Electronic and Inductive Effects of Bromine on the Epoxynaphthalene Core

The bromine atom at the 6-position significantly modulates the electronic landscape of the 1,4-dihydro-1,4-epoxynaphthalene core through a combination of inductive and resonance effects.

Inductive Effect (-I): As an electronegative halogen, bromine exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring through the sigma bond framework. This withdrawal of electron density deactivates the aromatic ring towards electrophilic substitution and influences the electron density of the π-system of the dienophile component.

Resonance Effect (+R): Conversely, the lone pairs of electrons on the bromine atom can be delocalized into the aromatic π-system. This electron-donating resonance effect opposes the inductive effect. For halogens, the inductive effect is generally stronger than the resonance effect, leading to a net deactivation of the aromatic ring.

The interplay of these electronic effects modifies the frontier molecular orbitals (HOMO and LUMO) of the molecule. The electron-withdrawing nature of the bromine atom is expected to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile. In a normal-demand Diels-Alder reaction, a lower LUMO energy leads to a smaller energy gap between the dienophile's LUMO and the diene's HOMO (Highest Occupied Molecular Orbital), which typically results in an increased reaction rate.

The following table summarizes the expected electronic influence of the bromine substituent.

| Electronic Effect | Description | Impact on Epoxynaphthalene Core |

| Inductive Effect (-I) | Withdrawal of electron density through sigma bonds due to bromine's high electronegativity. | Decreases electron density on the aromatic ring and attached double bond. |

| Resonance Effect (+R) | Donation of lone-pair electron density into the aromatic π-system. | Partially counteracts the inductive effect, but is weaker. |

| Net Electronic Effect | Overall electron-withdrawing. | Lowers the LUMO energy of the dienophilic double bond. |

Steric Hindrance and its Influence on Facial Selectivity in Reactions

The bicyclic, strained structure of 1,4-dihydro-1,4-epoxynaphthalene inherently leads to facial selectivity in its reactions. The molecule has two distinct faces for an incoming reagent to approach: the syn face (on the same side as the oxygen bridge) and the anti face (on the side opposite the oxygen bridge).

Generally, cycloaddition reactions involving the parent compound, 1,4-epoxy-1,4-dihydronaphthalene, show a strong preference for attack from the exo (or syn) face, away from the benzene (B151609) ring. researchgate.net However, the presence of substituents can alter this preference. While the bromine atom at the 6-position is located on the aromatic ring and not directly over the dienophilic double bond, its steric bulk can influence the trajectory of the approaching diene. This steric demand can create a bias for one facial approach over the other, potentially enhancing the inherent selectivity or, in some cases, favoring the alternative pathway. The precise impact would depend on the size and shape of the reacting diene, where steric clashes between the diene's substituents and the bromine atom could disfavor certain transition states. This interplay between steric and electronic factors ultimately determines the stereochemical outcome of the reaction. beilstein-journals.org

Emerging Research Directions and Future Outlook

Development of Novel Synthetic Routes to Diversely Substituted Epoxynaphthalenes

The core structure of 1,4-dihydro-1,4-epoxynaphthalene is typically accessed through a Diels-Alder reaction between furan (B31954) and an appropriate benzyne (B1209423). For the synthesis of diversely substituted analogues, including the 6-bromo derivative, research is moving towards more efficient and versatile strategies. One promising avenue is the late-stage functionalization of the epoxynaphthalene scaffold. This approach allows for the introduction of various substituents onto a pre-formed ring system, offering a modular route to a library of compounds.

Another key area of development is the use of substituted benzynes in the initial Diels-Alder cycloaddition. By employing different precursors to generate benzynes with diverse substitution patterns, a wide array of functionalized epoxynaphthalenes can be synthesized from the ground up. This method provides access to derivatives that may be difficult to obtain through post-synthesis modification. Research into tandem reactions, such as the Ti(Oi-Pr)4-promoted photoenolization Diels-Alder reaction, is also opening up new pathways to complex polycyclic naphthalene (B1677914) structures, which could be adapted for the synthesis of specialized epoxynaphthalene derivatives. rsc.org

| Synthetic Strategy | Description | Potential Advantages |

| Late-Stage Functionalization | Introduction of functional groups onto the pre-formed 6-bromo-1,4-dihydro-1,4-epoxynaphthalene scaffold. | Modular approach, allowing for the rapid generation of a diverse library of derivatives from a common intermediate. |

| Substituted Benzyne Precursors | Utilization of variously substituted arynes in the Diels-Alder reaction with furan to directly form functionalized epoxynaphthalenes. | Direct access to a wide range of substituted products, including those not easily accessible through other routes. |

| Tandem Reactions | Multi-step reactions where the product of one reaction is the substrate for the next in a single pot, such as photoenolization followed by a Diels-Alder reaction. | Increased efficiency by reducing the number of purification steps, saving time and resources. |

Exploration of New Reactivity Modes and Catalytic Transformations

The presence of both a reactive epoxide ring and a versatile bromine substituent in this compound opens the door to a wide range of chemical transformations. Current research is particularly focused on leveraging the bromine atom as a handle for transition-metal-catalyzed cross-coupling reactions. mdpi.com Techniques such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, catalyzed by palladium complexes, enable the introduction of a vast array of carbon-based substituents at the 6-position. mdpi.comnih.govyoutube.com This allows for the synthesis of complex molecules with tailored electronic and steric properties.

Beyond cross-coupling, visible light-induced transition metal-catalyzed transformations are emerging as a powerful tool in organic synthesis. rsc.org These methods could potentially unlock novel reaction pathways for this compound that are not accessible under thermal conditions. Furthermore, the strained epoxide ring is a site of latent reactivity. Future research will likely explore selective ring-opening reactions to introduce new functional groups and create more complex molecular architectures. The interplay between the reactivity of the bromine atom and the epoxide ring offers a rich field for discovering novel catalytic transformations and reaction cascades.

| Transformation Type | Reagents/Catalysts | Potential Products |

| Suzuki-Miyaura Coupling | Organoboron compounds, Palladium catalyst, Base | Aryl- or vinyl-substituted epoxynaphthalenes |

| Stille Coupling | Organotin compounds, Palladium catalyst | Alkyl-, aryl-, or vinyl-substituted epoxynaphthalenes |

| Sonogashira Coupling | Terminal alkynes, Palladium and Copper catalysts, Base | Alkynyl-substituted epoxynaphthalenes |

| Epoxide Ring-Opening | Nucleophiles (e.g., amines, thiols), Acid or Base catalyst | Dihydroxynaphthalene derivatives and other functionalized naphthalenes |

Advanced Material Applications of Brominated Epoxynaphthalene Derivatives

The unique combination of a rigid bicyclic structure and a functionalizable bromine atom makes this compound a highly promising building block for advanced materials. The bromine atom can be exploited in several ways: as a site for polymerization, as a means to introduce flame-retardant properties, or to enhance performance in electronic applications.

Brominated epoxy polymers are well-known for their flame-retardant properties, and derivatives of this compound could be incorporated into polymer backbones to enhance the fire safety of materials. google.comresearchgate.net The synthesis of polymers through post-functionalization of bromo-substituted monomers, for instance via Ullman coupling, is a viable strategy for creating novel materials with tailored properties, such as for carbon dioxide capture. mdpi.com

In the realm of organic electronics, the introduction of bromine atoms into organic molecules has been shown to enhance X-ray sensitivity, opening up possibilities for the development of new sensors. ktu.edu The rigid epoxynaphthalene core can provide thermal stability, while the bromine atom can be used to tune the electronic properties of the material or to link the molecule to other components in a device. The potential to use brominated isothianaphthene derivatives, which share structural similarities, in organic electronics further underscores the promise of this class of compounds. researchgate.net The versatility of this compound as a precursor makes it a key target for the synthesis of next-generation materials for a wide range of applications, from flame retardants to advanced electronic devices.

| Application Area | Role of Brominated Epoxynaphthalene | Potential Advantages |

| Flame Retardants | As a monomer or additive in polymer formulations. | The bromine atom can act as a radical trap in the gas phase during combustion, inhibiting the flame propagation. |

| Organic Electronics | As a building block for organic semiconductors or in the sensitive layer of X-ray detectors. | The bromine atom can enhance X-ray absorption and the rigid scaffold can provide good thermal and morphological stability. ktu.edu |

| High-Performance Polymers | As a monomer for polymerization through cross-coupling reactions. | The rigid and well-defined structure of the epoxynaphthalene unit can lead to polymers with high thermal stability and specific mechanical properties. |

Q & A

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of bromine vapors.

- Waste Disposal : Neutralize residual bromine with sodium thiosulfate before disposal .

- Stability Testing : Store the compound in airtight, light-resistant containers at –20°C to prevent epoxide ring degradation .

How does the epoxide ring influence reactivity in cross-coupling reactions?

Advanced Research Focus

The epoxide’s strain and electron-deficient nature make it reactive in:

- Nucleophilic Ring-Opening : React with amines or Grignard reagents to form diols or substituted derivatives.

- Palladium-Catalyzed Coupling : Suzuki-Miyaura reactions require careful control to avoid epoxide cleavage; use mild bases (e.g., K2CO3) and low temperatures .

- Electrophilic Aromatic Substitution : The bromine atom directs further substitutions meta to its position, while the epoxide can sterically hinder ortho/para pathways .

How can researchers resolve contradictions in reported bromination regioselectivity?

Advanced Research Focus

Discrepancies in bromination positions may arise from substrate impurities or reaction condition variability. To address this:

- Comparative Studies : Replicate reported protocols with standardized reagents and monitor reaction progress via TLC/GC-MS.

- Isotopic Labeling : Use deuterated analogs to trace bromine’s trajectory in competing pathways.

- Crystallographic Data : Compare X-ray structures of products from different methods to confirm regiochemistry .

What advanced applications exist for brominated epoxynaphthalenes?

Q. Advanced Research Focus

- Photodynamic Therapy (PDT) : The bromine atom enhances intersystem crossing, making the compound a candidate for singlet oxygen generation.

- Polymer Chemistry : Serve as a monomer for epoxy resins with flame-retardant properties due to bromine content .

- Natural Product Synthesis : Act as a precursor for naphthoquinone derivatives via oxidative epoxide ring-opening .

What analytical challenges arise in quantifying trace impurities?

Advanced Research Focus

Impurities like 1,4-dihydro-1,4-epoxynaphthalene (unbrominated precursor) or 6,7-dibromo derivatives may form. Mitigation strategies include:

- 2D NMR (COSY, HSQC) : Differentiate between positional isomers.

- LC-MS/MS : Quantify impurities at ppm levels using selective ion monitoring.

- Calibration Standards : Synthesize and characterize known impurities for accurate quantification .

How does steric hindrance from tetramethyl groups affect reactivity?

Advanced Research Focus

In analogs like 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, methyl groups:

- Reduce Epoxide Reactivity : Steric shielding slows nucleophilic attacks.

- Enhance Thermal Stability : Prevent ring-opening at elevated temperatures.

- Alter Crystallinity : Impact solubility and crystallization protocols .

What computational tools predict the compound’s environmental toxicity?

Q. Advanced Research Focus

- QSAR Models : Correlate bromine’s electronegativity with bioaccumulation potential.

- Density Functional Theory (DFT) : Calculate bond dissociation energies to assess persistence in aquatic systems.

- EPI Suite : Estimate biodegradation half-lives and prioritize lab testing for high-risk endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.